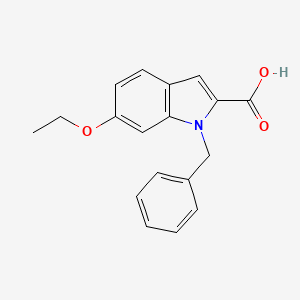
1-Benzyl-6-ethoxy-1H-indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Benzyl-6-ethoxy-1H-indole-2-carboxylic acid” is a chemical compound with the molecular formula C18H17NO3 . It is a derivative of indolecarboxylic acid .
Synthesis Analysis
The synthesis of indole derivatives is a topic of interest in organic chemistry. The Fischer indolisation and indole N-alkylation are robust, clean, high-yielding processes which generate minimal quantities of by-products . These processes are ideal within one-pot, multicomponent reaction cascades .Molecular Structure Analysis
The molecular structure of “this compound” consists of an indole ring substituted with a benzyl group at the 1-position, an ethoxy group at the 6-position, and a carboxylic acid group at the 2-position .Chemical Reactions Analysis
Indole derivatives have been found to undergo various chemical reactions. For example, indole-2-carboxylic acid derivatives have been shown to inhibit the strand transfer of HIV-1 integrase .Wissenschaftliche Forschungsanwendungen
1-Benzyl-6-ethoxy-1H-indole-2-carboxylic acid has a wide range of applications in the scientific research field. It has been used in the development of new drugs, as a catalyst for organic reactions, and as a building block for more complex molecules. It has also been used in the synthesis of various polymers, such as polyurethanes and polyamides. Additionally, this compound has been studied for its potential applications in the fields of biochemistry and molecular biology.
Wirkmechanismus
Target of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
It’s known that indole derivatives can interact with their targets and cause changes in cell biology . For instance, some indole-2-carboxylic acid derivatives have been shown to inhibit the strand transfer of HIV-1 integrase .
Biochemical Pathways
Indole derivatives are known to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Some indole derivatives have been reported to exhibit good selectivity between cancer cells and normal cells .
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1-Benzyl-6-ethoxy-1H-indole-2-carboxylic acid in laboratory experiments has several advantages and limitations. One of the main advantages is that it is relatively easy to synthesize, which makes it ideal for use in laboratory experiments. Additionally, it is relatively stable and has a wide range of applications. However, it is also toxic and can be difficult to handle, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the use of 1-Benzyl-6-ethoxy-1H-indole-2-carboxylic acid in scientific research. One of the most promising areas of research is the development of new drugs and therapies based on its biochemical and physiological effects. Additionally, further research is needed to better understand its mechanism of action and its potential applications in biochemistry and molecular biology. Finally, further research is needed to explore its potential uses in the synthesis of polymers and other complex molecules.
Synthesemethoden
1-Benzyl-6-ethoxy-1H-indole-2-carboxylic acid can be synthesized in several ways, including the Williamson ether synthesis, the Steglich esterification, and the Ugi four-component reaction. The Williamson ether synthesis is the most commonly used method and involves the reaction of an alkyl halide with a phenol in the presence of a base. The Steglich esterification involves the reaction of an alcohol and an acid chloride in the presence of a base. The Ugi four-component reaction involves the reaction of a carboxylic acid, an amine, an aldehyde, and an isocyanide. All three methods result in the formation of this compound.
Eigenschaften
IUPAC Name |
1-benzyl-6-ethoxyindole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-2-22-15-9-8-14-10-17(18(20)21)19(16(14)11-15)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRSYNABMLSVFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(N2CC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

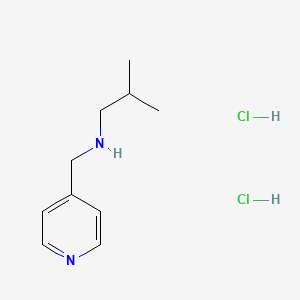
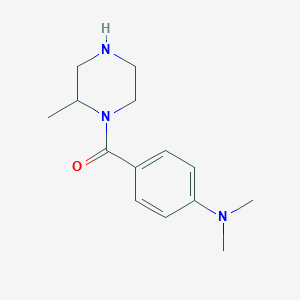
![1-[(2-Bromophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6361894.png)
![5-[(Butylamino)methyl]-2-methoxyphenol hydrochloride](/img/structure/B6361901.png)
![4-{[(Butan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6361904.png)

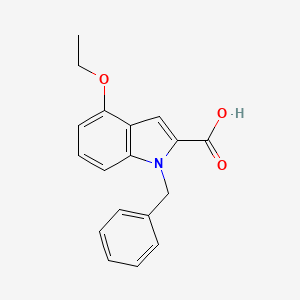
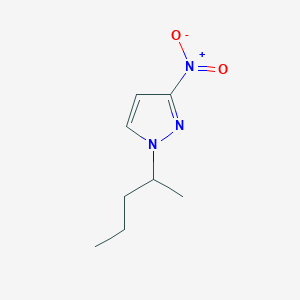

![2-{[(Butan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6361940.png)
![4-[(Butylamino)methyl]-N,N-diethylaniline dihydrochloride](/img/structure/B6361964.png)
![2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361979.png)
![2-Ethoxy-6-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361981.png)
![4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361987.png)